molecular formula C12H12N2O4 B1354008 (S)-3-N-Cbz-amino-succinimide CAS No. 60846-91-5

(S)-3-N-Cbz-amino-succinimide

Cat. No.: B1354008
CAS No.: 60846-91-5
M. Wt: 248.23 g/mol
InChI Key: QRQMHYISDDHZBY-VIFPVBQESA-N
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Description

(S)-3-N-Cbz-amino-succinimide is an anticonvulsant. It inhibits tonic convulsions induced by pentylenetetrazole and maximal electric shock (MES) in mice (ED50s = 78.1 and 103 mg/kg, respectively).

Scientific Research Applications

Synthesis and Pharmaceutical Applications

  • Succinimide Derivatives as Building Blocks : Succinimide derivatives, including (S)-3-N-Cbz-amino-succinimide, serve as crucial intermediates in synthesizing phosphonic esters of amino bisphosphonic acids such as pamidronate, alendronate, and neridronate. These compounds have significant applications in treating bone disorders (Guénin et al., 2007).

  • Facilitating Drug Solubility and Stability : Research has explored how co-crystals containing succinimide derivatives can modulate the solubility and biological activity of pharmaceutical compounds, offering a method to enhance drug efficacy and stability (Dalpiaz et al., 2018).

Biomedical Research and Applications

  • Anticonvulsant Activities : Succinimide derivatives, synthesized from (S)-N-Cbz-serine, have been evaluated for their anticonvulsant activities, demonstrating potential as novel treatments for epilepsy (Sharma et al., 2008).

  • Biological Activities of Succinimide Derivatives : A comprehensive review of succinimide derivatives has highlighted their diverse therapeutic applications, including anticonvulsant, anti-inflammatory, and antimicrobial properties, underscoring their importance in drug discovery (Zhao et al., 2020).

Chemical and Material Science Applications

  • Unexpected Fluorescence : A study discovered unexpected fluorescence from polymers containing dithio/amino-succinimides, challenging the conventional understanding of succinimides as fluorescence quenchers and opening new avenues for developing fluorescent materials (Yan et al., 2015).

  • Gene Vector Development : Amino acid-based polymers derived from succinimides, including those related to this compound, have been developed for use as biodegradable gene vectors, demonstrating the potential for safer and more efficient gene therapy applications (Shen et al., 2013).

Properties

IUPAC Name

benzyl N-[(3S)-2,5-dioxopyrrolidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c15-10-6-9(11(16)14-10)13-12(17)18-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,17)(H,14,15,16)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRQMHYISDDHZBY-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC1=O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C(=O)NC1=O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20435375
Record name (S)-3-N-Cbz-amino-succinimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20435375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60846-91-5
Record name (S)-3-N-Cbz-amino-succinimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20435375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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